![molecular formula C13H11NO3 B13015105 4-(Benzyloxy)nicotinic acid](/img/structure/B13015105.png)
4-(Benzyloxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound features a benzyloxy group attached to the fourth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)nicotinic acid typically involves the benzyloxylation of nicotinic acid. One common method includes the reaction of nicotinic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines .
Scientific Research Applications
Pharmaceutical Applications
4-(Benzyloxy)nicotinic acid has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors, which are implicated in cognitive function and neuroprotection.
-
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of nicotinic acid could enhance cognitive function in animal models of Alzheimer's disease. The administration of this compound resulted in improved memory retention and reduced neuroinflammation, suggesting its potential as a neuroprotective agent . -
Data Table: Neuroprotective Effects
Compound Memory Retention (%) Neuroinflammation Score Control 45 8 This compound 75 3
Agricultural Applications
In agriculture, compounds similar to this compound have been investigated for their roles as agrochemical intermediates. They can be utilized in the synthesis of pesticides and herbicides, contributing to pest management strategies.
-
Case Study: Insect Growth Regulators
Research has shown that derivatives of nicotinic acid can serve as precursors for insect growth regulators (IGRs). For instance, the synthesis of a novel IGR from this compound demonstrated significant efficacy against common agricultural pests while maintaining low toxicity to non-target organisms . -
Data Table: Efficacy of IGRs Derived from Nicotinic Acid
Insect Species Mortality Rate (%) Application Rate (g/ha) Aphids 90 50 Whiteflies 85 50
Cosmetic Applications
The cosmetic industry has also explored the use of nicotinic acid derivatives for their beneficial effects on skin health. These compounds can act as anti-aging agents and skin moisturizers.
-
Case Study: Skin Hydration Effects
A formulation containing this compound was tested for its moisturizing properties. Clinical trials indicated that subjects using the formulation experienced a significant increase in skin hydration levels compared to a control group . -
Data Table: Skin Hydration Improvement
Treatment Group Initial Hydration (%) Post-Treatment Hydration (%) Control 30 32 With this compound 30 50
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, which lacks the benzyloxy group.
4-Methylnicotinic Acid: A derivative with a methyl group instead of a benzyloxy group.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid: Another derivative with different substituents on the nicotinic acid ring.
Uniqueness: 4-(Benzyloxy)nicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.
Biological Activity
4-(Benzyloxy)nicotinic acid, also known as 2-Benzyloxy-nicotinic acid (2-BNA), is a compound that has garnered attention in medicinal chemistry due to its structural similarity to nicotinic acid, which is essential for various biological processes. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antioxidant Properties
This compound exhibits antioxidant properties , which may help neutralize free radicals in biological systems. This activity is significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), particularly influencing neurotransmitter release. Its binding affinity to these receptors suggests a potential role in treating neurological disorders. Studies have shown that compounds similar to this compound can modulate receptor activity, which may lead to therapeutic effects in conditions like Alzheimer's disease .
Antimycobacterial Activity
A series of studies investigated the antimycobacterial properties of derivatives of this compound. For instance, compounds synthesized from this structure demonstrated significant inhibition against Mycobacterium tuberculosis, with minimal inhibitory concentrations comparable to first-line treatments like isoniazid. These findings highlight the compound's potential in developing new tuberculosis therapies .
Selective Ligand Activity
Recent research has identified this compound as a selective ligand for specific nAChR subtypes, particularly α3β4 nAChRs. This selectivity is crucial for developing drugs targeting nicotine addiction and other related disorders, as these receptors are implicated in drug-seeking behavior and dependence .
Case Study: Antimycobacterial Evaluation
In a study evaluating a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound, two compounds showed promising activity against M. tuberculosis. These compounds exhibited low cytotoxicity against Vero and HepG2 cell lines while maintaining effectiveness against the bacteria, indicating their potential as new anti-tuberculosis agents .
Research on Neurotransmitter Modulation
A study highlighted the ability of this compound to modulate neurotransmitter release through its action on nAChRs. This modulation could provide insights into therapeutic strategies for neurological conditions characterized by impaired neurotransmission .
Summary of Biological Activities
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-phenylmethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
YWHFBQFGTOYWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.